Cis-11,14,17-Eicosatrienoic acid methyl ester, also known as methyl 11(Z),14(Z),17(Z)-eicosatrienoate, is a polyunsaturated fatty acid methyl ester characterized by its long carbon chain comprising 21 carbon atoms and three double bonds. Its molecular formula is with a molecular weight of approximately 320.51 g/mol. This compound is notable for its unique structure, which includes cis-configured double bonds at the 11th, 14th, and 17th positions of the eicosatrienoic acid backbone .
Currently, there is no scientific research available on the mechanism of action of MIT.
Information on the safety hazards of MIT is limited. However, similar FAMEs are generally considered non-toxic but may be flammable due to the hydrocarbon chain [].
Methyl icosa-11,14,17-trienoate (also known as methyl 11,14,17-eicosatrienoate) belongs to a class of fatty acids called eicosatrienoic acids (ETAs). Research suggests that it might serve as a potential biomarker for certain health conditions. Studies have shown altered levels of ETAs, including methyl icosa-11,14,17-trienoate, in individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Additionally, research is ongoing to explore its potential as a biomarker for cancers like prostate cancer and cardiovascular diseases [, ].
Scientific research is investigating the role of methyl icosa-11,14,17-trienoate in various cellular processes. Studies suggest its involvement in inflammation, cell signaling, and immune function []. Additionally, research is exploring its potential impact on neuroplasticity, which is the brain's ability to adapt and form new connections [].
The chemical behavior of cis-11,14,17-eicosatrienoic acid methyl ester is influenced by its functional groups. It can undergo various reactions typical of fatty acids and esters, including:
These reactions are significant in both synthetic organic chemistry and biochemistry for modifying lipid structures .
Cis-11,14,17-eicosatrienoic acid methyl ester exhibits various biological activities. It has been studied for its potential roles in:
The specific mechanisms underlying these activities are still under investigation, but they highlight the compound's potential in nutritional and therapeutic applications .
Cis-11,14,17-eicosatrienoic acid methyl ester can be synthesized through several methods:
Each method varies in efficiency and yield, depending on the starting materials and conditions used .
The applications of cis-11,14,17-eicosatrienoic acid methyl ester span various fields:
Its unique structure makes it valuable in formulations requiring specific fatty acid profiles .
Research into the interactions of cis-11,14,17-eicosatrienoic acid methyl ester with biological systems is ongoing. Preliminary studies indicate potential interactions with:
Further studies are needed to elucidate these interactions fully and their implications for health .
Cis-11,14,17-eicosatrienoic acid methyl ester shares structural similarities with several other polyunsaturated fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Number of Double Bonds | Unique Features |
---|---|---|---|
Cis-11,14,17-Eicosatrienoic Acid Methyl Ester | C21H36O2 | 3 | Contains cis-configured double bonds at specific positions |
Arachidonic Acid | C20H32O2 | 4 | More double bonds; involved in inflammatory processes |
Docosahexaenoic Acid | C22H36O2 | 6 | Longer chain; significant role in brain health |
Linoleic Acid | C18H32O2 | 2 | Shorter chain; essential fatty acid |
Cis-11,14,17-eicosatrienoic acid methyl ester is unique due to its specific arrangement of double bonds and its relatively long carbon chain compared to other similar compounds. This structural specificity may contribute to its distinct biological activities and applications .